![molecular formula C7H5BrClF B1438326 3-Bromo-5-fluorobenzyl chloride CAS No. 1094651-50-9](/img/structure/B1438326.png)
3-Bromo-5-fluorobenzyl chloride
Overview
Description
“3-Bromo-5-fluorobenzyl chloride” is likely a halogenated organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has bromine, fluorine, and chlorine atoms attached to it. The presence of these halogens and the benzyl group (a benzene ring attached to a CH2 group) could make this compound useful in various chemical reactions, particularly in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation reactions, where bromine, fluorine, and chlorine are introduced into the molecule. This could be achieved through electrophilic aromatic substitution reactions or free radical halogenation, depending on the specific conditions and starting materials .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromine atom and a fluorine atom attached to it at the 3rd and 5th positions, respectively. There would also be a CH2Cl (benzyl chloride) group attached to the benzene ring .Chemical Reactions Analysis
As a halogenated benzene derivative, “this compound” could participate in various chemical reactions. These might include further halogenation reactions, nucleophilic aromatic substitution reactions, or reactions with nucleophiles to replace the chlorine atom in the benzyl chloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a halogenated organic compound, it would likely be relatively nonpolar and insoluble in water. It could also potentially have a relatively high boiling point due to the presence of the halogens .Scientific Research Applications
Organic Synthesis and Halide Substitution Reactions
3-Bromo-5-fluorobenzyl chloride is a pivotal reagent in the synthesis of complex organic molecules. For instance, it serves as a starting material in the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting its role in halodeboronation reactions to generate aryl bromides and chlorides with high efficiency (Szumigala et al., 2004). This process underscores the compound's utility in constructing halogenated aromatic compounds, which are valuable in pharmaceutical and agrochemical industries.
Intermediate in Synthesis of Pharmaceutical Compounds
The chemical serves as a key intermediate in synthesizing various pharmaceutical compounds. It plays a role in the scaleable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a compound of interest for developing HIV-1 integrase inhibitors (Boros et al., 2007). This demonstrates its importance in creating intermediates for drugs targeting viral infections.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, this compound contributes to the synthesis of novel coordination compounds and materials. For example, it has been utilized in the synthesis of ion-pair complexes with potential applications in magnetic materials and molecular electronics. These complexes exhibit unique stacking and magnetic properties, opening new avenues for the development of functional materials with tailored magnetic behaviors (Ni et al., 2005).
Fluorination and Bromination Techniques
Furthermore, the compound is instrumental in developing new methodologies for fluorination and bromination, essential processes in organic synthesis for introducing fluorine and bromine atoms into molecules. These reactions are crucial for modifying the physical, chemical, and biological properties of organic compounds, making them more suitable for various applications (Lemaire et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-fluorobenzyl chloride is the carbon atoms in organic compounds. The compound acts as an electrophile, seeking out nucleophilic carbon atoms in other molecules .
Mode of Action
this compound interacts with its targets through a process known as electrophilic aromatic substitution. In this process, the bromine atom in the compound acts as a leaving group, allowing the benzyl chloride to form a bond with the target molecule . This results in the substitution of a hydrogen atom in the target molecule with the benzyl chloride group .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in the synthesis of organic compounds. Specifically, it is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of a new carbon–carbon bond, allowing for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the degradation of the catalyst or the formation of unwanted side products . Therefore, the reaction is typically carried out under inert conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSLUFLTUOQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655784 | |
Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094651-50-9 | |
Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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